molecular formula C13H7ClN6S B11480322 6-(4-Chlorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Chlorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11480322
M. Wt: 314.75 g/mol
InChI Key: YRVLHUGYWKSVFY-UHFFFAOYSA-N
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Description

2-[6-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyrazine rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and hydrazine hydrate to form the intermediate 4-chlorophenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with pyrazine-2-carboxylic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium cyanide.

Major Products Formed

Scientific Research Applications

2-[6-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole-thiadiazole core but lacks the pyrazine ring.

    4-Chlorophenyl-1,2,4-triazole-3-thiol: An intermediate in the synthesis of the target compound.

    Pyrazine-2-carboxylic acid: Another precursor used in the synthesis.

Uniqueness

2-[6-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine is unique due to its combination of triazole, thiadiazole, and pyrazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in scientific research and drug development .

Properties

Molecular Formula

C13H7ClN6S

Molecular Weight

314.75 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H7ClN6S/c14-9-3-1-8(2-4-9)12-19-20-11(17-18-13(20)21-12)10-7-15-5-6-16-10/h1-7H

InChI Key

YRVLHUGYWKSVFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C4=NC=CN=C4)Cl

Origin of Product

United States

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